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molecular formula C26H16ClF3N2O4 B8709741 2-(2-chloro-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)isoindoline-1,3-dione

2-(2-chloro-6-methoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)isoindoline-1,3-dione

Cat. No. B8709741
M. Wt: 512.9 g/mol
InChI Key: PVFIBUYCLALCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04617394

Procedure details

From 6-Methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-2-one Ethanolate (IV): A solution of 6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-2-one ethanolate (1 g, 1.85 mmol) in CHCl3 (10 mL) was treated with POCl3 (1.5 mL, 2.5 g, 16.4 mmol) as described above to give, after recrystallization from EtOH, 0.3 g (32%) of title compound, mp 225°-227° C. Further recrystallization from EtOH raised the mp to 227°-229° C. [mixed mp with material prepared in A) 226°-229° C⟧
Name
6-Methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-2-one Ethanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-2-one ethanolate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])C.[CH3:4][O:5][C:6]1[C:7]([O:29][C:30]2[CH:35]=[CH:34][CH:33]=[C:32]([C:36]([F:39])([F:38])[F:37])[CH:31]=2)=[C:8]2[C:13](=[C:14]([N:16]3[C:20](=[O:21])[C:19]4=[CH:22][CH:23]=[CH:24][CH:25]=[C:18]4[C:17]3=[O:26])[CH:15]=1)[NH:12][C:11](=O)[CH:10]=[C:9]2[CH3:28].O=P(Cl)(Cl)[Cl:42]>C(Cl)(Cl)Cl>[Cl:42][C:11]1[CH:10]=[C:9]([CH3:28])[C:8]2[C:13](=[C:14]([N:16]3[C:17](=[O:26])[C:18]4=[CH:25][CH:24]=[CH:23][CH:22]=[C:19]4[C:20]3=[O:21])[CH:15]=[C:6]([O:5][CH3:4])[C:7]=2[O:29][C:30]2[CH:35]=[CH:34][CH:33]=[C:32]([C:36]([F:38])([F:37])[F:39])[CH:31]=2)[N:12]=1 |f:0.1|

Inputs

Step One
Name
6-Methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-2-one Ethanolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[O-].COC=1C(=C2C(=CC(NC2=C(C1)N1C(C=2C(C1=O)=CC=CC2)=O)=O)C)OC2=CC(=CC=C2)C(F)(F)F
Name
6-methoxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline-2-one ethanolate
Quantity
1 g
Type
reactant
Smiles
C(C)[O-].COC=1C(=C2C(=CC(NC2=C(C1)N1C(C=2C(C1=O)=CC=CC2)=O)=O)C)OC2=CC(=CC=C2)C(F)(F)F
Name
Quantity
1.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after recrystallization from EtOH, 0.3 g (32%) of title compound, mp 225°-227° C
CUSTOM
Type
CUSTOM
Details
Further recrystallization from EtOH
TEMPERATURE
Type
TEMPERATURE
Details
raised the mp to 227°-229° C. [
ADDITION
Type
ADDITION
Details
mixed mp with material
CUSTOM
Type
CUSTOM
Details
prepared in A) 226°-229° C⟧

Outcomes

Product
Name
Type
Smiles
ClC1=NC2=C(C=C(C(=C2C(=C1)C)OC1=CC(=CC=C1)C(F)(F)F)OC)N1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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